

In-depth Technical Guide: 2-(Phenylthio)nicotinic Acid (CAS 35620-72-5)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Phenylthio)nicotinic acid

Cat. No.: B350237

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic research landscape for **2-(Phenylthio)nicotinic acid** (CAS 35620-72-5), a derivative of nicotinic acid. While research on this specific compound is limited, this document consolidates the available information on its chemical identity, synthesis, and potential biological activities, drawing parallels with the well-studied parent compound, nicotinic acid (niacin), and other related derivatives. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this molecule.

Chemical Identity and Properties

CAS Number: 35620-72-5

IUPAC Name: 2-(Phenylsulfanyl)pyridine-3-carboxylic acid

Synonyms: **2-(Phenylthio)nicotinic acid**, 2-Phenylsulfanyl-3-pyridinecarboxylic acid

Chemical Formula: $C_{12}H_9NO_2S$

Molecular Weight: 231.27 g/mol

Structure:

Table 1: Physicochemical Properties

Property	Value	Source
Appearance	Off-white to pale yellow crystalline powder	[1]
Purity	≥94%	[1]
MDL Number	MFCD00052110	[1]

Synthesis

Detailed experimental protocols for the synthesis of **2-(Phenylthio)nicotinic acid** are not extensively reported in publicly available literature. However, general methods for the synthesis of 2-(aryloxy/arylthio)nicotinic acids typically involve the reaction of a corresponding 2-halonicotinic acid with a thiol in the presence of a base. A plausible synthetic route is outlined below.

Experimental Protocol: General Synthesis of 2-(Arylthio)nicotinic Acids

This protocol is a generalized procedure and may require optimization for the specific synthesis of **2-(Phenylthio)nicotinic acid**.

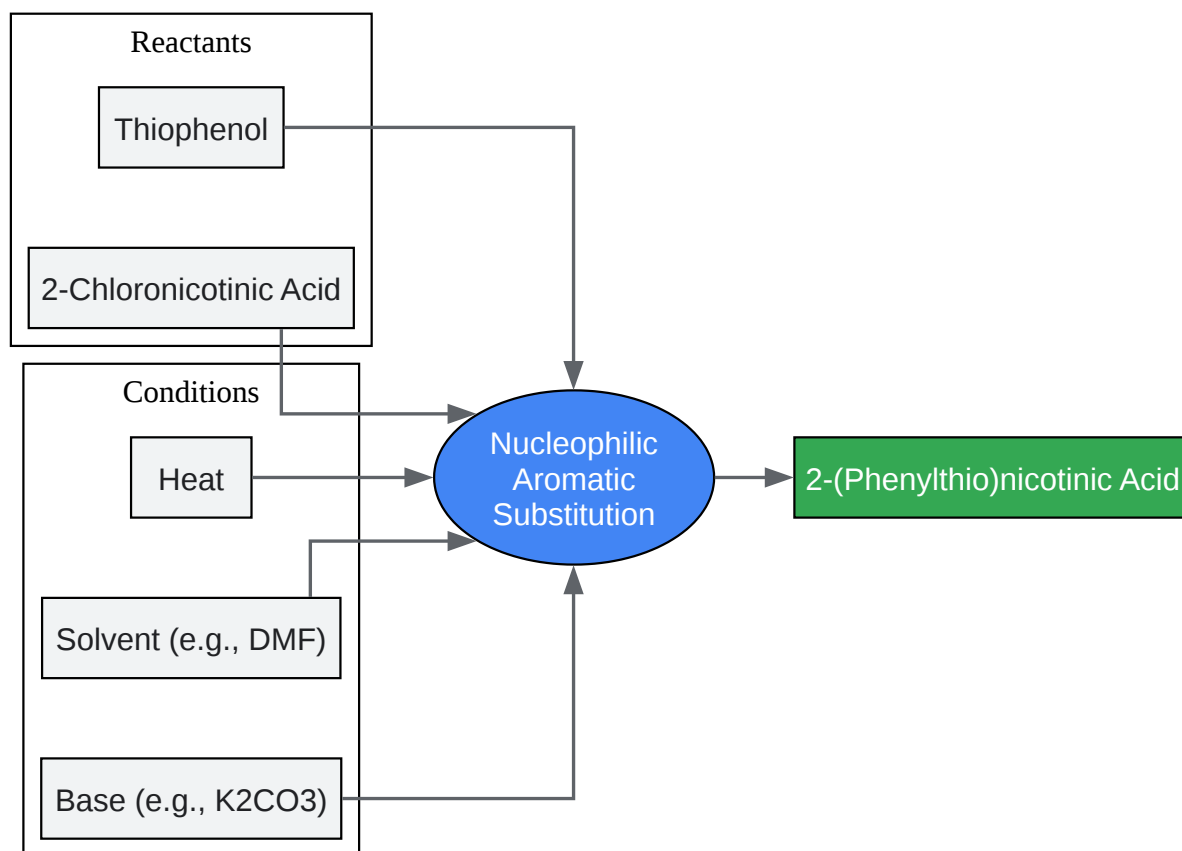
Materials:

- 2-Chloronicotinic acid
- Thiophenol
- Potassium carbonate (or another suitable base)
- Dimethylformamide (DMF) or other suitable solvent
- Hydrochloric acid (for acidification)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- To a solution of 2-chloronicotinic acid in a suitable solvent such as DMF, add a stoichiometric equivalent of thiophenol.
- Add an excess of a base, such as potassium carbonate, to the reaction mixture.
- Heat the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Acidify the mixture with hydrochloric acid to precipitate the product.
- Filter the precipitate and wash with water.
- If necessary, the crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.
- Alternatively, the acidified aqueous layer can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Diagram 1: General Synthesis of **2-(Phenylthio)nicotinic Acid**



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Caption: A generalized workflow for the synthesis of **2-(Phenylthio)nicotinic acid**.

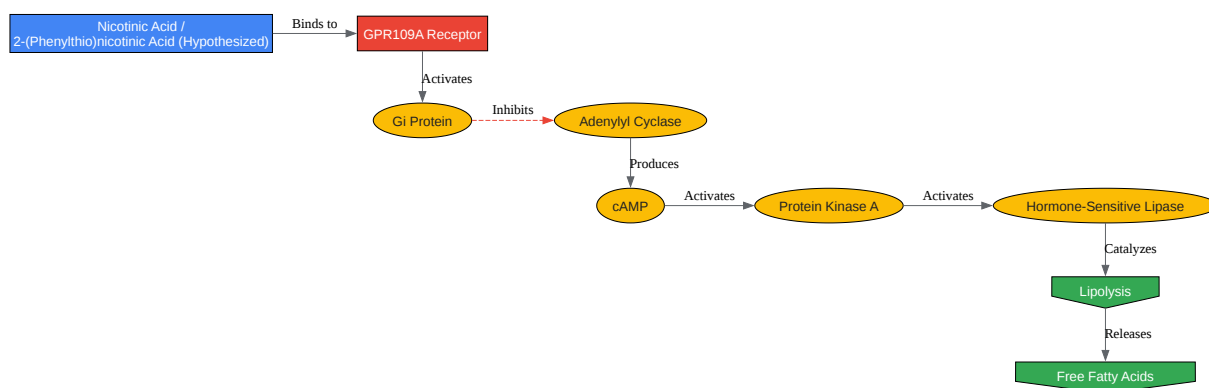
Biological Activity and Potential Mechanism of Action

Specific biological activity data for **2-(Phenylthio)nicotinic acid** is scarce in the scientific literature. However, as a derivative of nicotinic acid, its biological effects are likely to be related to the pathways modulated by its parent compound. Nicotinic acid is a well-known lipid-lowering agent and has been used in the treatment of dyslipidemia.[2]

GPR109A Agonism

The primary mechanism of action of nicotinic acid is through its agonistic activity on the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic acid receptor 2 (HCA₂).^{[3][4]} This receptor is highly expressed in adipocytes and immune cells.

Diagram 2: Nicotinic Acid Signaling Pathway in Adipocytes



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Caption: The GPR109A-mediated signaling cascade initiated by nicotinic acid in adipocytes.

Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This cascade results in decreased lipolysis and a reduction in the release of free fatty acids (FFAs) into the circulation. Lower circulating FFAs reduce the

substrate available for the liver to synthesize triglycerides, leading to decreased VLDL and LDL production. It is hypothesized that **2-(Phenylthio)nicotinic acid** may act as a GPR109A agonist, similar to nicotinic acid.

Anti-inflammatory Effects

Nicotinic acid has also been shown to exert anti-inflammatory effects, which are mediated through GPR109A on immune cells such as monocytes and macrophages.[5] This leads to a reduction in the secretion of pro-inflammatory cytokines like TNF- α and IL-6.[5] Given the structural similarity, **2-(Phenylthio)nicotinic acid** may also possess anti-inflammatory properties. Some studies on other nicotinic acid derivatives have reported significant anti-inflammatory activity.[2][6]

Cardiovascular Effects

Recent research has indicated a complex relationship between niacin metabolism and cardiovascular disease. High levels of niacin breakdown products, specifically N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY), have been associated with an increased risk of major adverse cardiac events, potentially through a mechanism involving vascular inflammation.[7][8][9][10] The metabolic fate of **2-(Phenylthio)nicotinic acid** and its potential to form similar metabolites is currently unknown and warrants investigation.

Future Research Directions

The basic research on **2-(Phenylthio)nicotinic acid** is still in its nascent stages. To fully understand its therapeutic potential, the following areas require further investigation:

- Detailed Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol for **2-(Phenylthio)nicotinic acid**, along with comprehensive analytical characterization.
- Pharmacological Profiling:
 - Receptor Binding Assays: Quantitative determination of the binding affinity of **2-(Phenylthio)nicotinic acid** for GPR109A and other potential targets.

- In Vitro Functional Assays: Measurement of the compound's agonistic or antagonistic activity at GPR109A, for example, through cAMP measurement assays in cells expressing the receptor.
- Anti-inflammatory Activity: Evaluation of its effects on cytokine release in activated immune cells.
- In Vivo Studies:
 - Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
 - Efficacy Studies: Evaluation of its lipid-lowering and anti-inflammatory effects in relevant animal models of dyslipidemia and inflammation.
 - Cardiovascular Safety: Assessment of its long-term effects on cardiovascular health, including the monitoring of its metabolites.

Conclusion

2-(Phenylthio)nicotinic acid (CAS 35620-72-5) is a nicotinic acid derivative with a currently underexplored research profile. Based on the well-established pharmacology of nicotinic acid, it is plausible that this compound may exhibit activity as a GPR109A agonist with potential lipid-lowering and anti-inflammatory effects. However, a significant research gap exists, and dedicated studies are required to elucidate its synthesis, pharmacological properties, and therapeutic potential. This technical guide serves as a starting point for researchers and drug developers interested in investigating this promising chemical entity.

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- To cite this document: BenchChem. [In-depth Technical Guide: 2-(Phenylthio)nicotinic Acid (CAS 35620-72-5)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b350237#cas-35620-72-5-basic-research]

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